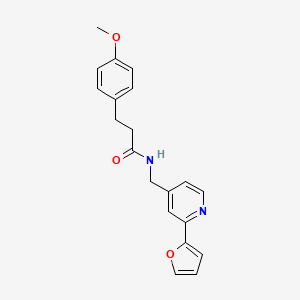

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic small molecule characterized by a pyridine-furan hybrid scaffold linked to a 4-methoxyphenylpropanamide moiety. While direct data on its synthesis or biological activity are absent in the provided evidence, structural analogs and related compounds offer insights into its physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-24-17-7-4-15(5-8-17)6-9-20(23)22-14-16-10-11-21-18(13-16)19-3-2-12-25-19/h2-5,7-8,10-13H,6,9,14H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOMCCKRTXBGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl-pyridine intermediate, which is then subjected to a series of reactions including alkylation and amidation to introduce the methoxyphenyl group and form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity and luminescence.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The furan and pyridine rings can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues from Trypanosoma cruzi CYP51 Inhibitors ()

The compound (S)-3-(1H-Indol-3-yl)-2-(3-(4-methoxyphenyl)propanamido)-N-(pyridin-4-yl)propanamide (3p) shares the 4-methoxyphenylpropanamide group and pyridine moiety with the target compound. Key differences include:

- Structural Modifications : Compound 3p incorporates an indole ring instead of a furan-pyridine system.

- Synthetic Yield: 34% yield using 3-(4-methoxyphenyl)propanoic acid, lower than analogs like 3n (73%) with simpler phenyl groups .

- Physicochemical Data :

| Property | Compound 3p | Target Compound (Predicted) |

|---|---|---|

| Molecular Weight | ~438 g/mol (MS data) | ~380–400 g/mol (estimated) |

| Rf (Ethyl Acetate) | 0.33 | Not reported |

| Key 1H NMR Signals | Aromatic protons at δ 7.2–8.1 ppm | Similar aromatic shifts expected |

The lower yield of 3p suggests steric or electronic challenges in introducing the 4-methoxyphenyl group, a factor relevant to synthesizing the target compound .

Flavone Derivatives as Adenosine A2B Receptor Ligands ()

N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk) features dual 4-methoxyphenyl groups and a propanamide linker. Comparative highlights:

- Bioactivity: VIk demonstrated adenosine A2B receptor affinity, highlighting the role of 4-methoxyphenyl groups in target engagement .

- Thermal Stability : High melting point (240–242°C), attributed to strong intermolecular interactions via methoxy and amide groups.

- Synthetic Efficiency: 60% yield, higher than 3p, likely due to optimized chromenone core reactivity .

Indole-Containing Propanamide Derivatives ()

(S)-9f , an indole-based propanamide with a 4-methoxyphenylureido group, shares functional group similarities:

- Bioactivity : Selective agonism for human receptors (specific target unspecified), emphasizing the pharmacological relevance of 4-methoxyphenyl motifs .

- Physicochemical Profile :

| Property | (S)-9f | Target Compound (Predicted) |

|---|---|---|

| Molecular Weight | 541 g/mol | ~380–400 g/mol |

| Melting Point | 219–221°C | Likely lower (no strong H-bond donors) |

| MS Data | m/z 541 (M − H)− | Similar fragmentation expected |

The indole and urea groups in (S)-9f enhance polarity but may reduce metabolic stability compared to the target compound’s furan-pyridine system .

Screening Compound V029-5694 ()

3-{1-[(4-Methoxyphenyl)methyl]-1H-indol-3-yl}-3-(3-phenoxyphenyl)-N-[(pyridin-4-yl)methyl]propanamide provides a structural bridge between indole, pyridine, and 4-methoxyphenyl groups:

- Key Features: Bulky indole and phenoxyphenyl substituents likely influence solubility and membrane permeability.

- Design Implications : The pyridin-4-ylmethyl group in V029-5694 mirrors the target compound’s pyridine-furan scaffold, suggesting shared synthetic strategies .

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound with potential biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: and a molecular weight of 304.33 g/mol. Its structure includes a furan ring, a pyridine moiety, and a methoxyphenyl group, which contribute to its pharmacological properties.

Structural Formula

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, a series of N-heterocycles demonstrated promising activity against various viral strains, with some derivatives showing improved efficacy compared to standard antiviral agents .

Antibacterial Activity

The antibacterial potential of this compound has been explored through various assays. In vitro studies have shown that derivatives of pyridine compounds can exhibit effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating variable potency depending on structural modifications .

Antifungal Activity

Compounds within this chemical class also demonstrated antifungal properties. For example, certain derivatives were tested against Candida albicans and showed promising results with MIC values that suggest effective inhibition .

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors in target organisms. The presence of the furan and pyridine rings enhances binding affinity, potentially leading to the modulation of biological pathways critical for pathogen survival.

Case Studies and Research Findings

- Antiviral Efficacy : A study published in MDPI highlighted that certain pyridine derivatives exhibited EC50 values ranging from 130 to 263 μM against viral targets, suggesting that structural modifications can significantly enhance biological activity .

- Antibacterial Screening : Research conducted on various piperidine derivatives showed strong inhibition against bacterial strains such as E. coli and S. aureus, with MIC values ranging from 5.64 to 77.38 μM .

- Antifungal Properties : A comparative analysis demonstrated that compounds similar to this compound had effective antifungal activity against Fusarium oxysporum, with MIC values indicating significant potential for therapeutic applications .

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Furan-Pyridine Linkage : The reaction between 2-(furan-2-yl)pyridine and appropriate acylating agents under controlled conditions.

- Purification : Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the final product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as amide coupling between a pyridinyl-furan precursor and a 4-methoxyphenylpropanoyl chloride derivative. Key steps include:

- Coupling under inert atmosphere : Use of catalysts (e.g., EDCI/HOBt) in anhydrous solvents like DMF or THF .

- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization.

- Purity verification : Thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy, furan, pyridine groups) .

- High-resolution mass spectrometry (HRMS) : For precise molecular weight validation .

- HPLC : To assess purity (>95% for biological assays) .

Q. What initial biological screening strategies are recommended for this compound?

- Methodological Answer :

- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) or cell lines (cancer, inflammatory models) at concentrations ≤10 µM .

- Dose-response curves : Use IC₅₀/EC₅₀ calculations to determine potency .

- Control analogs : Compare with structurally simpler derivatives (e.g., lacking the nitro or furan groups) to establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modifications to the furan (e.g., 3-nitrophenyl vs. 4-chlorophenyl) or methoxy groups (e.g., ethoxy, hydroxy) .

- Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups. For example, nitro-substituted furan derivatives show enhanced activity in inflammation models .

- Computational modeling : Use molecular docking to predict binding affinities with targets (e.g., COX-2, NF-κB) .

Q. What experimental approaches resolve contradictions in bioactivity data across different assays?

- Methodological Answer :

- Assay validation : Replicate studies in orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .

- Target specificity profiling : Use kinome-wide screening or proteomics to identify off-target effects .

- Physicochemical analysis : Assess compound stability (e.g., pH sensitivity, light degradation) that may alter activity .

Q. How can molecular interactions between this compound and biological targets be elucidated?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., a kinase domain) to resolve binding modes .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon/koff) .

- Mutagenesis studies : Identify critical residues in the binding pocket via alanine scanning .

Q. What computational methods predict the compound’s reactivity and metabolic pathways?

- Methodological Answer :

- Density functional theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites .

- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation) .

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer :

- Forced degradation studies : Expose to heat (40–60°C), UV light, and acidic/basic conditions (pH 1–13) .

- Analytical monitoring : Track degradation products via LC-MS and identify hydrolytically labile groups (e.g., amide bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.